
4-Amino-3-(prop-1-en-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(prop-1-en-2-yl)benzonitrile is a chemical compound with the CAS Number: 2169590-17-2 . It has a molecular weight of 158.2 and its molecular formula is C10H10N2. It is available in oil form .
Molecular Structure Analysis
The InChI code for 4-amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride is 1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
4-Amino-3-(prop-1-en-2-yl)benzonitrile is an oil at room temperature . The hydrochloride version of this compound is a powder . Both compounds should be stored at room temperature .Applications De Recherche Scientifique
Antiproliferative Activities
“4-Amino-3-(prop-1-en-2-yl)benzonitrile” derivatives have been studied for their antiproliferative effects, particularly in the context of breast cancer cells. These compounds have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the low nanomolar range. They also exhibit potent activity in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, indicating their potential as therapeutic agents against aggressive forms of breast cancer .
Tubulin Polymerization Inhibition
Related compounds have been designed to inhibit tubulin assembly, an essential process for cell division. By interacting at the colchicine-binding site on tubulin, these derivatives can effectively reduce tubulin polymerization, which could lead to the development of new anticancer drugs that target the mitotic spindle .
Synthesis of β-Enaminones
β-Enaminones are important intermediates in organic synthesis and can be used to create a variety of bioactive heterocycles. The structure of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” allows for its use in the chemoselective synthesis of β-enaminones under metal-free conditions, which is a more environmentally friendly approach compared to traditional methods .
Antiviral and Anti-HIV Activities
Indole derivatives, which share structural similarities with “4-Amino-3-(prop-1-en-2-yl)benzonitrile,” have been reported to possess antiviral and anti-HIV activities. These compounds can inhibit a broad range of RNA and DNA viruses, making them valuable for the development of new antiviral therapies .
Anticancer Potential
Compounds structurally related to “4-Amino-3-(prop-1-en-2-yl)benzonitrile” have been synthesized and evaluated for their anticancer activity against various cell lines. These studies provide a foundation for the potential use of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” in the development of new anticancer agents .
Crystal Structure Analysis
The compound’s derivatives have been used in crystal structure analysis to understand the metal coordination and distribution of weak interactions. This information is crucial for the design of new materials and the study of their properties .
Safety and Hazards
The safety information for 4-Amino-3-(prop-1-en-2-yl)benzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes refer to specific hazards related to the compound. For example, H302 refers to the compound being harmful if swallowed, and H315 means it causes skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
4-amino-3-prop-1-en-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDRGLDYCBGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(prop-1-en-2-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

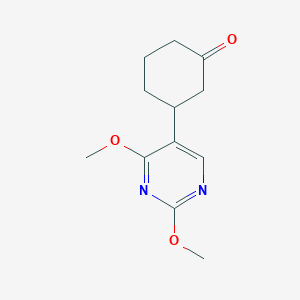

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)
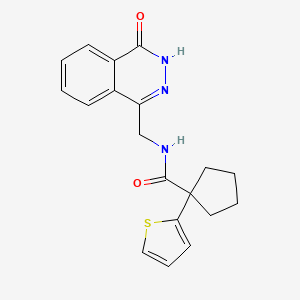
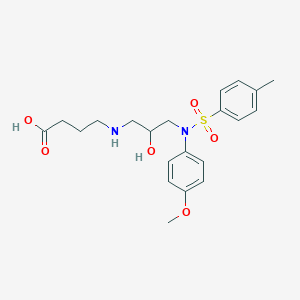
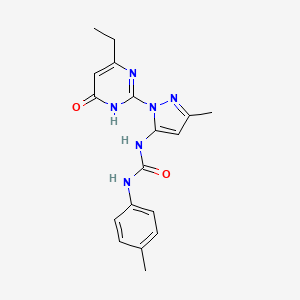
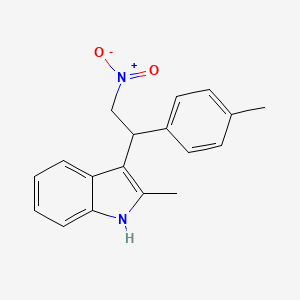
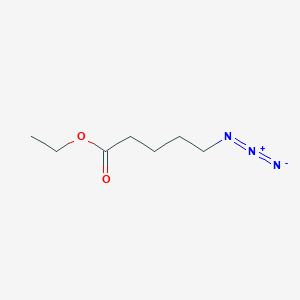


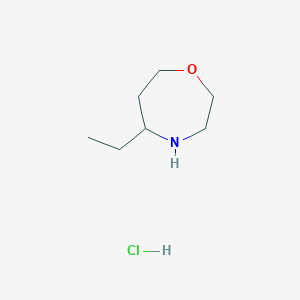
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
